molecular formula C5H6N2O2 B130275 Methyl 1H-pyrazole-3-carboxylate CAS No. 15366-34-4

Methyl 1H-pyrazole-3-carboxylate

Cat. No.: B130275
CAS No.: 15366-34-4
M. Wt: 126.11 g/mol
InChI Key: ORUCTBNNYKZMSK-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazole-3-carboxylate is a heterocyclic compound that features a five-membered ring containing two adjacent nitrogen atoms. This compound is widely used as a pharmaceutical intermediate and has garnered attention due to its versatile applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazines with β-keto esters. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with methanol .

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the compound .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions, yielding pyrazole-3-carboxylic acids. Transesterification with alcohols produces alternative esters.

Reaction Conditions Product Yield Sources
Acidic hydrolysisHCl (6M), reflux in H<sub>2</sub>O/EtOH1H-Pyrazole-3-carboxylic acid72–85%
Basic hydrolysisNaOH (10%), reflux in EtOH1H-Pyrazole-3-carboxylic acid68–90%
TransesterificationROH (e.g., MeOH, EtOH), refluxMethyl/ethyl 1H-pyrazole-3-carboxylate35–66%

Key Findings :

  • Hydrolysis efficiency depends on the electron-withdrawing effects of pyrazole substituents.

  • Transesterification with methanol under reflux achieves regioselectivity for 3-carboxylate derivatives .

Nucleophilic Substitution

The pyrazole ring and ester group participate in substitution reactions, enabling functionalization at C-4 or C-5 positions.

Reagent Conditions Product Application Sources
PCl<sub>5</sub>Reflux in POCl<sub>3</sub>1H-Pyrazole-3-carbonyl chlorideIntermediate for amides
NH<sub>3</sub>/RNH<sub>2</sub>RT in DMFPyrazole-3-carboxamidesAnticancer agents
ROH (alkylation)K<sub>2</sub>CO<sub>3</sub>, refluxAlkoxy-pyrazole derivativesAgrochemical precursors

Mechanistic Insight :

  • Substitution at C-4 is favored due to resonance stabilization of the intermediate .

  • Arylhydrazines facilitate cyclocondensation to form trisubstituted pyrazoles under copper catalysis .

Condensation and Cyclization

The carboxylate group engages in condensation with nucleophiles, forming heterocyclic or fused systems.

Reaction Partner Conditions Product Biological Activity Sources
HydrazinesReflux in EtOHPyrazolo[3,4-d]pyrimidinesAntiviral
Active methylene compoundsKnoevenagel conditionsChalcone-pyrazole hybridsAntimicrobial
SemicarbazideAcOH catalystPyrazole-thiazolidinonesEnzyme inhibitors

Notable Example :

  • Condensation with 4-nitrophenylhydrazine yields 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylates, which show herbicidal activity .

Metal Complexation

Pyrazole-3-carboxylates act as ligands for transition metals, forming coordination polymers with catalytic properties.

Metal Salt Conditions Complex Structure Application Sources
CdCl<sub>2</sub>RT in H<sub>2</sub>O/DMF[Cd<sub>3</sub>Cl<sub>2</sub>(HMPCA)<sub>4</sub>]·2H<sub>2</sub>OLuminescent materials
Co(NO<sub>3</sub>)<sub>2</sub>Reflux in MeOH[Co(H<sub>2</sub>MPCA)<sub>2</sub>(DMF)<sub>2</sub>]Cl<sub>2</sub>Electrocatalytic OER/ORR

Research Highlight :

  • Cobalt complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid exhibit bifunctional electrocatalytic activity for oxygen evolution/reduction reactions (OER/ORR) .

Reduction and Oxidation

Functional group interconversions are critical for modifying bioactivity.

Transformation Reagents Product Key Use Sources
Nitro → Amino reductionH<sub>2</sub>/Pd-C1H-Pyrazole-3-carboxylate aminesAntitumor agents
Ester → Alcohol reductionLiAlH<sub>4</sub> in THF1H-Pyrazole-3-methanol derivativesProdrug synthesis
Oxidation of -CH<sub>2</sub>OHKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Pyrazole-3-carbaldehydesFluorescent probes

Case Study :

  • Reduction of nitro groups in 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylates yields amino derivatives with enhanced solubility for drug formulations .

Scientific Research Applications

Medicinal Chemistry

Methyl 1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in anti-inflammatory and antimicrobial activities.

Case Study: Synthesis of Pyrazole Derivatives

A study demonstrated the synthesis of pyrazole derivatives using this compound as a key starting material. The derivatives showed promising activity against several bacterial strains, indicating potential for development into new antibiotics .

Agrochemicals

This compound is utilized in the development of agrochemical products, particularly fungicides. This compound is a precursor for synthesizing various pyrazole-based fungicides that exhibit high efficacy against crop diseases.

Case Study: Development of Isopyrazam

Isopyrazam, a fungicide derived from this compound, has been extensively studied for its ability to control fungal pathogens in crops. Research indicates that it provides effective disease management while minimizing environmental impact .

Materials Science

In materials science, this compound is explored for its potential use in creating novel materials with specific properties, such as enhanced thermal stability and mechanical strength.

Application in Polymer Chemistry

Studies have shown that incorporating this compound into polymer matrices can improve their thermal and mechanical properties. This application is particularly relevant in developing advanced composites for aerospace and automotive industries .

Analytical Chemistry

This compound is also employed in analytical chemistry as a reagent for various assays and tests, including chromatography and molecular testing techniques.

Use in Chromatography

The compound's unique properties make it suitable for use as a mobile phase modifier in high-performance liquid chromatography (HPLC), enhancing the separation efficiency of complex mixtures .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistrySynthesis of pyrazole derivativesAntimicrobial activity against bacterial strains
AgrochemicalsDevelopment of Isopyrazam fungicideEffective disease management in crops
Materials SciencePolymer enhancementImproved thermal stability and mechanical strength
Analytical ChemistryHPLC mobile phase modifierEnhanced separation efficiency

Mechanism of Action

The mechanism of action of Methyl 1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 1H-pyrazole-3-carboxylate is unique due to its ester functional group, which allows for further chemical modifications and enhances its solubility in organic solvents. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Methyl 1H-pyrazole-3-carboxylate (MPC) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C5H6N2O2C_5H_6N_2O_2, is primarily recognized as a pharmaceutical intermediate, and its potential therapeutic applications are being actively researched.

  • Molecular Weight : 126.11 g/mol
  • Melting Point : 141°C to 143°C
  • Solubility : Soluble in methanol

Biological Activities

MPC exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail these activities based on recent studies.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory effects of MPC and its derivatives:

  • A study demonstrated that various pyrazole derivatives, including those based on MPC, showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. The compounds exhibited up to 85% inhibition of TNF-α compared to standard drugs like dexamethasone .
  • Another investigation used the carrageenan-induced paw edema model in rats, revealing that specific MPC derivatives achieved inhibition rates comparable to established anti-inflammatory agents such as indomethacin .

2. Antimicrobial Activity

MPC has also been evaluated for its antimicrobial properties:

  • In vitro studies reported that certain MPC derivatives exhibited notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. One compound demonstrated over 90% inhibition against Bacillus subtilis at a concentration of 40 µg/mL, suggesting potential for development as an antimicrobial agent .

3. Anticancer Activity

The anticancer potential of MPC is under investigation:

  • Research indicates that some pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, a series of synthesized pyrazoles showed significant activity against human cancer cell lines, with IC50 values indicating effective growth inhibition .

Case Studies

Case Study 1: Synthesis and Evaluation of MPC Derivatives

A recent study focused on synthesizing novel MPC derivatives through various chemical modifications. The synthesized compounds were screened for biological activities:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Antimicrobial Activity
Derivative A84.276Active against E. coli
Derivative B6193Active against S. aureus

These results indicate that modifications to the pyrazole structure can enhance biological efficacy .

Case Study 2: Pyrazole in Cancer Research

Another study explored the effects of pyrazole derivatives on cancer cell proliferation. Compounds were tested against various cancer cell lines:

Cell LineIC50 (µM)Observations
MCF-7 (Breast)12Significant reduction in viability
HeLa (Cervical)15Induction of apoptosis observed

The findings suggest that pyrazole derivatives could be promising candidates for further development in cancer therapy .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 1H-pyrazole-3-carboxylate, and what parameters require optimization?

this compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazines. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Catalyst use : Acidic or basic catalysts (e.g., acetic acid) improve cyclization kinetics .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What safety protocols are critical for handling this compound?

  • Storage : Store in tightly sealed containers at 0–8°C to prevent degradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives in medicinal chemistry?

  • Stoichiometric tuning : Use a 1.2:1 molar ratio of hydrazine to β-ketoester to drive cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole 5-position to enhance stability and bioactivity .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound analogs?

  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), especially for high-resolution datasets .
  • Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonds) and packing patterns .
  • ORTEP-III : Generates publication-quality thermal ellipsoid diagrams to validate atomic displacement parameters .

Q. How do structural modifications at the pyrazole ring influence biological activity?

  • 3-Carboxylate group : Critical for hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
  • N1-substituents : Bulky groups (e.g., benzyl) enhance lipophilicity and blood-brain barrier penetration .
  • 5-Position derivatives : Electron-deficient substituents (e.g., Cl, CF₃) improve binding affinity to hydrophobic pockets .

Q. What analytical techniques are essential for assessing purity and structural integrity?

  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify impurities (<0.5%) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
  • ¹H/¹³C NMR : Assigns regiochemistry (e.g., pyrazole C3 vs. C5 substitution) via coupling patterns .

Q. How can researchers resolve contradictions in crystallographic data for novel derivatives?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Validation tools : Check R-factors (<5%) and ADPs with Mercury’s "Structure Validation" module .
  • Cross-referencing : Compare with Cambridge Structural Database (CSD) entries for analogous compounds .

Q. Methodological Challenges

Q. What strategies mitigate side reactions during esterification of pyrazole-carboxylic acids?

  • Protecting groups : Use tert-butyl esters to prevent decarboxylation during acidic conditions .
  • Low-temperature saponification : NaOH/EtOH at 0°C minimizes hydrolysis of sensitive substituents .

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Docking studies : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Properties

IUPAC Name

methyl 1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUCTBNNYKZMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340565
Record name Methyl 1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-34-4
Record name Methyl 1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 1H-pyrazole-3-carboxylate
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Methyl 1H-pyrazole-3-carboxylate
Methyl 1H-pyrazole-3-carboxylate

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